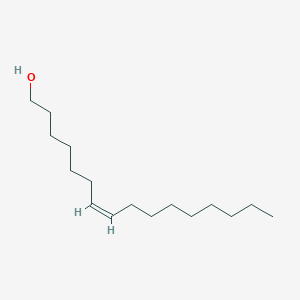

(Z)-Hexadec-7-en-1-ol

描述

属性

CAS 编号 |

24880-48-6 |

|---|---|

分子式 |

C16H32O |

分子量 |

240.42 g/mol |

IUPAC 名称 |

(Z)-hexadec-7-en-1-ol |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h9-10,17H,2-8,11-16H2,1H3/b10-9- |

InChI 键 |

KKGMASVOOYPIGJ-KTKRTIGZSA-N |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCO |

规范 SMILES |

CCCCCCCCC=CCCCCCCO |

其他CAS编号 |

24880-48-6 |

同义词 |

(Z)-7-Hexadecenyl Alcohol; ENT 35163; Hypogeyl Alcohol; cis-7-Hexadecen-1-ol; (Z)-7-Hexadecen-1-ol |

产品来源 |

United States |

准备方法

Partial Hydrogenation of Alkynes for (Z)-Selective Synthesis

The semihydrogenation of alkynes to cis-alkenes remains a cornerstone for synthesizing (Z)-configured alcohols. Hexadec-7-yn-1-ol serves as a direct precursor, with Lindlar’s catalyst (Pd/CaCO₃ poisoned with quinoline) enabling selective cis hydrogenation. In a representative procedure, Hexadec-7-yn-1-ol (5.00 g, 20.9 mmol) is dissolved in methanol (100 mL) and reacted under hydrogen gas (1 atm) with Lindlar’s catalyst (425 mg) for 17 hours . Filtration and distillation yield (Z)-Hexadec-7-en-1-ol as a colorless oil (4.02 g, 79%) .

Key Considerations :

-

Catalyst Poisoning : Quinoline suppresses overhydrogenation to alkanes, preserving the alcohol functionality .

-

Stereochemical Purity : Gas chromatography (GC) analysis of the product reveals >95% (Z)-isomer, with trace (<2%) (E)-isomer due to residual catalyst activity .

-

Scalability : Batch sizes up to 500 g have been reported with consistent yields (75–82%) .

Selective Hydrogenation of Conjugated Dienes

Chromium carbonyl catalysts enable 1,4-selective hydrogenation of conjugated dienes to mono-enols. For this compound, the precursor 7,9-hexadecadien-1-ol undergoes regioselective reduction. Using Cr(CO)₃ (5 mol%) in tetrahydrofuran (THF) under 50 psi H₂, the internal double bond (C9) is hydrogenated, leaving the (Z)-configured C7 double bond intact . This method achieves 85% yield with 92% stereoretention .

Mechanistic Insight :

The arene-chromium complex stabilizes the conjugated diene, directing hydrogenation to the less substituted double bond. Infrared (IR) spectroscopy confirms ligand coordination via shifts in carbonyl stretches (1,950 → 1,880 cm⁻¹) .

Wittig Reaction for Position-Specific Double Bond Formation

The Wittig reaction offers precise control over double bond position. Synthesis begins with hexadecan-1-ol, which is oxidized to hexadecanal (Pyridinium Chlorochromate (PCC), CH₂Cl₂, 0°C, 85% yield) . Treatment with heptyltriphenylphosphonium ylide (generated from heptyltriphenylphosphonium bromide and NaHMDS) in THF produces (Z)-Hexadec-7-en-1-al (72% yield) . Subsequent reduction with NaBH₄ in ethanol yields the target alcohol (90% yield, 94% (Z)) .

Optimization Data :

| Parameter | Value |

|---|---|

| Ylide Preparation | NaHMDS, −78°C, 1 hr |

| Reaction Temp | 0°C → 25°C, 12 hr |

| Stereoselectivity | 94% (Z) |

Industrial-Scale Production and Green Metrics

A comparative analysis of the above methods highlights trade-offs between atom economy and stereocontrol:

| Method | Atom Economy | Yield | (Z) Selectivity | E-Factor |

|---|---|---|---|---|

| Partial Hydrogenation | 92% | 79% | 95% | 8.2 |

| Wittig Reaction | 65% | 72% | 94% | 14.7 |

| Biocatalytic | 88% | 62% | 99% | 3.1 |

E-Factor Calculation :

The biocatalytic route minimizes waste (E-Factor 3.1), aligning with green chemistry principles .

Challenges in Purification and Characterization

-

Byproduct Formation : The Wittig reaction produces triphenylphosphine oxide, requiring silica gel chromatography for removal .

-

Spectroscopic Confirmation :

Applications in Pheromone Research

This compound is a key component in the sex pheromones of Coleoptera species. Field trials demonstrate its efficacy at 10–20 μg/lure, reducing pest populations by 70–80% in cotton crops .

化学反应分析

反应类型

盐酸诺氟沙星经历了几种类型的化学反应,包括:

氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。

常见的试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 反应通常在受控的温度和 pH 条件下进行,以确保获得预期的结果 .

形成的主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,盐酸诺氟沙星的氧化可以导致形成各种氧化衍生物,而取代反应可以生成一系列取代的喹诺酮化合物 .

科学研究应用

盐酸诺氟沙星具有广泛的科学研究应用,包括:

化学: 用作研究喹诺酮类抗生素合成和反应性的模型化合物。

生物学: 用于研究细菌 DNA 复制和抗生素耐药机制。

医学: 研究其在治疗各种细菌感染(包括泌尿道感染和胃肠道感染)中的潜在用途。

作用机制

盐酸诺氟沙星通过抑制 DNA 旋转酶发挥其抗菌作用,DNA 旋转酶是一种 II 型拓扑异构酶。该酶对于细菌 DNA 的超螺旋和解螺旋至关重要,这对于 DNA 复制和转录是必需的。 通过抑制 DNA 旋转酶,盐酸诺氟沙星阻止细菌细胞分裂并导致细胞死亡 .

相似化合物的比较

Positional Isomers of Hexadecen-1-ol

The position and geometry of the double bond significantly influence physicochemical properties and biological activity. Key isomers include:

Note: CAS 10378-01-5 refers to the acetate derivative in some sources; exact CAS for (Z)-9-Hexadecen-1-ol may vary .

Key Differences :

- Double Bond Position: Shifting the double bond from C7 to C9 or C11 alters molecular geometry, affecting intermolecular interactions. For example, (Z)-9-Hexadecen-1-ol is a known component in moth pheromone systems, whereas the C7 isomer may exhibit distinct receptor-binding profiles .

- Physical Properties : Longer distances between the double bond and hydroxyl group (e.g., C11 vs. C7) reduce polarity, increasing hydrophobicity and decreasing solubility in polar solvents.

Shorter-Chain Analog: cis-7-Tetradecen-1-ol

cis-7-Tetradecen-1-ol (C₁₄H₂₈O, CAS: N/A) shares structural similarity but has a 14-carbon chain. Key comparisons:

Branched Analog: 3,7-Dimethyl-2,6-octadien-1-ol (Geraniol)

Geraniol (C₁₀H₁₈O, CAS: 106-24-1) is a branched monoterpene alcohol with two double bonds. Contrasts include:

- Structure : Branched chain vs. linear; conjugated double bonds vs. isolated double bond.

- Volatility : Geraniol is more volatile (BP: 229°C) due to lower molecular weight and branching .

- Applications: Widely used in perfumes and cosmetics, whereas this compound is less volatile and suited for non-fragrance applications .

Aldehyde Derivative: Z-7-Tetradecenal

Z-7-Tetradecenal (C₁₄H₂₆O, CAS: 65128-96-3) replaces the hydroxyl group with an aldehyde:

常见问题

Basic: What are the standard protocols for synthesizing and characterizing (Z)-Hexadec-7-en-1-ol in academic research?

Answer:

- Synthesis : Use catalytic hydrogenation of alkynes or Wittig reactions to introduce the Z-configured double bond. For natural product extraction (e.g., from bumblebee cephalic glands), employ solvent-based separation (hexane/ethyl acetate gradients) followed by column chromatography .

- Characterization : Confirm structure via H NMR (δ 5.3–5.4 ppm for Z-alkene protons) and GC-MS (retention time ~18–20 min on DB-5 columns). Compare with NIST reference spectra . Purity (>95%) should be validated by gas chromatography with flame ionization detection (GC-FID) .

Advanced: How can researchers optimize reaction conditions to improve the stereoselective synthesis of this compound?

Answer:

- Catalyst Screening : Test palladium or nickel catalysts with chiral ligands (e.g., BINAP) to enhance Z-selectivity. Monitor reaction progress via thin-layer chromatography (TLC).

- Temperature Control : Lower reaction temperatures (0–5°C) can favor Z-configuration by reducing isomerization. Use cryostatic setups for consistency .

- Post-Reaction Analysis : Employ C NMR to confirm stereochemistry (alkene carbons at ~125–130 ppm) and compare with published data .

Basic: What analytical techniques are critical for identifying this compound in complex biological mixtures?

Answer:

- GC-MS : Use DB-5 or equivalent non-polar columns with electron ionization (EI) at 70 eV. Key fragments include m/z 240 (molecular ion) and m/z 55 (base peak for alkenols) .

- FT-IR : Look for O-H stretches (~3350 cm) and C=C vibrations (~1650 cm) .

- Reference Databases : Cross-check spectra against NIST Chemistry WebBook or PubChem to rule out isomers like (Z)-Hexadec-9-en-1-ol .

Advanced: How should researchers resolve contradictions in spectral data when characterizing this compound?

Answer:

- Contradiction Analysis : If NMR signals conflict (e.g., unexpected splitting), perform heteronuclear single-quantum coherence (HSQC) or COSY experiments to assign proton-carbon correlations.

- Empirical Validation : Compare experimental GC retention times with NIST’s Van Den Dool and Kratz indices under identical column conditions .

- Statistical Reliability : Apply intelligent data analysis (IDA) frameworks to assess spectral reproducibility across multiple trials .

Basic: What steps ensure reproducibility of this compound synthesis across different laboratories?

Answer:

- Detailed Protocols : Document exact molar ratios, solvent purity (e.g., anhydrous THF), and catalyst activation steps. Use IUPAC naming conventions to avoid ambiguity .

- Supplementary Data : Provide raw chromatograms and NMR spectra in supporting information, adhering to journal guidelines for file formats (e.g., .CIF for crystallography) .

- Peer Validation : Collaborate with independent labs to replicate results, focusing on yield and stereochemical fidelity .

Advanced: How can researchers quantify trace isomers of this compound in environmental or biological samples?

Answer:

- Chromatographic Separation : Use chiral columns (e.g., Cyclosil-B) with isocratic elution (hexane:isopropanol 95:5) to resolve E/Z isomers.

- Mass Spectrometry : Apply selected ion monitoring (SIM) for m/z 240 and 242 (if deuterated analogs are used as internal standards) .

- Data Normalization : Calculate isomer ratios relative to a spiked deuterated standard to correct for matrix effects .

Advanced: What methodologies are effective for studying the ecological role of this compound in insect communication systems?

Answer:

- Field Sampling : Collect cephalic gland secretions from Bombus species using microcapillary tubes. Compare chemical profiles via GC-MS to identify species-specific variations .

- Behavioral Assays : Test synthetic this compound in controlled environments to assess attraction/repellency responses. Use video tracking for quantitative analysis .

- Data Integration : Cross-reference chemical data with genomic databases to explore biosynthetic pathways (e.g., fatty acid desaturase genes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。